Piperidine-3-Carboxylate vs. Piperidine-4-Carboxylate: Regioisomeric Distinction
The target compound bears the carboxylate ester at the piperidine 3-position, distinguishing it from the commercially available 4-carboxylate regioisomer (CAS 398996-37-7). X-ray crystallographic analysis of a structurally analogous N-carbamothioyl piperidine-4-carboxylate (adamantyl derivative) establishes that the 4-carboxylate adopts an equatorial orientation while the carbamothioyl group occupies the axial position, defining a specific conformational preference [1]. By contrast, the 3-carboxylate-substituted scaffold presents a distinct spatial arrangement of hydrogen bond donor/acceptor pharmacophoric elements, which can be decisive for target recognition. In a disclosed SAR context, replacement of the 4-methoxy residue with a difluoromethoxy residue in a related piperidine series led to a measurable increase in in vivo potency, underscoring that subtle regioisomeric and substituent modifications are not functionally neutral [2].
| Evidence Dimension | Regioisomeric scaffold geometry (carboxylate position) |
|---|---|
| Target Compound Data | Piperidine-3-carboxylate substitution (CAS 398996-20-8) |
| Comparator Or Baseline | Piperidine-4-carboxylate regioisomer (CAS 398996-37-7) |
| Quantified Difference | Conformational preference distinct between 3- and 4-substituted scaffolds; no direct quantitative activity comparison available at this time. |
| Conditions | X-ray crystallography of 4-carboxylate analog (adamantyl derivative) [1]; in vivo PDE4 potency assay for –OCHF₂ vs. –OCH₃ series [2] |
Why This Matters
Procurement of the incorrect regioisomer may yield a compound with different target binding geometry and biological readout, invalidating SAR hypotheses.
- [1] Bari A, Ali SS, Abdulrahman M. The crystal structure of ethyl-1-(N-(adamantan-1-yl)-carbamothioyl)piperidine-4-carboxylate. Z. Kristallogr. 2020. Available at: https://doi.org/10.1515/zkri-2020-0009 View Source
- [2] Burnouf C, Pruniaux MP, Szilagyi CM, et al. Highly potent PDE4 inhibitors with therapeutic potential. Bioorg Med Chem. 2004;12(17):4645-4665. Available at: https://pubmed.ncbi.nlm.nih.gov View Source
